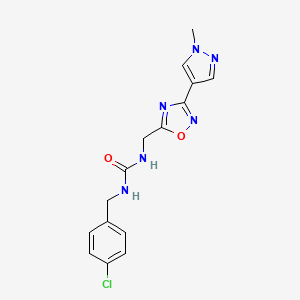
1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C15H15ClN6O2 and its molecular weight is 346.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anion Influence on Hydrogel Properties
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a related compound, demonstrates the ability to form hydrogels in various acids. The physical properties, such as morphology and rheology, of these gels are influenced by the anion type, providing a method for tuning these properties. This insight is valuable for applications requiring specific gel characteristics (Lloyd & Steed, 2011).
Heterocyclic Compound Synthesis
Derivatives of anthranilic acid, including urea compounds, have been explored for their potential to undergo cyclization reactions, forming various heterocyclic compounds. These reactions are significant in the development of new chemicals with diverse structures and potential applications (Papadopoulos, 1984).
Anticancer Potential
1-Aryl-3-(2-chloroethyl) ureas have shown cytotoxicity against human adenocarcinoma cells in vitro. This suggests potential applications in cancer research, highlighting the significance of urea derivatives in developing anticancer agents (Gaudreault et al., 1988).
sEH Inhibitory Activity
A series of 1,3-disubstituted ureas containing pyrazole showed inhibitory activity against human soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases. This suggests a therapeutic application of these compounds in treating diseases where sEH is a factor (D’yachenko et al., 2019).
Antimicrobial Agents
Urea/thiourea derivatives have been synthesized and evaluated for their antimicrobial properties against various microorganisms. This research contributes to the ongoing search for new and effective antimicrobial agents, especially given the rise of antibiotic resistance (Buha et al., 2012).
Anti-Tubercular Activity
Oxadiazole derivatives, related to the urea structure, have been investigated for their potential anti-tubercular activity. This research is crucial in the fight against tuberculosis, a major global health concern (Al-Tamimi et al., 2018).
Noncovalent Interaction Studies
Studies on N-pyridyl ureas with oxadiazole moieties have provided insights into noncovalent interactions in these compounds. This research is important for understanding molecular interactions and designing molecules with specific properties (Baykov et al., 2021).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O2/c1-22-9-11(7-19-22)14-20-13(24-21-14)8-18-15(23)17-6-10-2-4-12(16)5-3-10/h2-5,7,9H,6,8H2,1H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOIUTFBPANPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

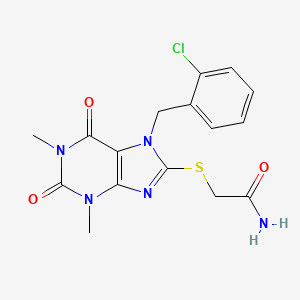
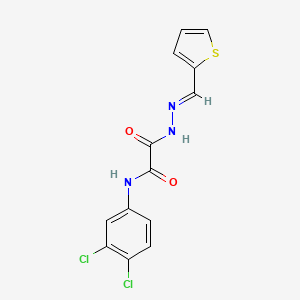




![5-bromo-2-chloro-N-{4-[(3-cyanopyridin-2-yl)oxy]-2-methylphenyl}pyridine-3-carboxamide](/img/structure/B2561043.png)
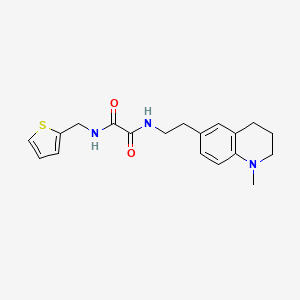
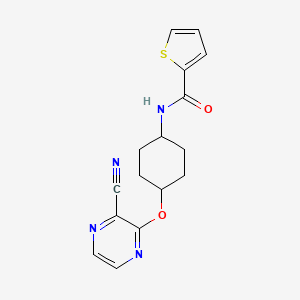
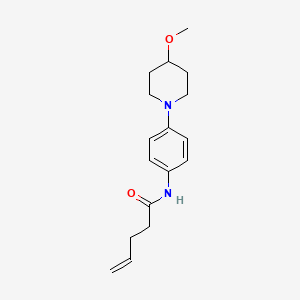
![N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2561050.png)
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea](/img/structure/B2561051.png)
![N-(5-chloro-2-methylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2561052.png)
![N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2561053.png)